4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine
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Overview
Description
4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a thiomorpholine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Scientific Research Applications
4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .
Result of Action
Some imidazo[4,5-b]pyridine derivatives have shown significant activity against certain types of cells .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the thiomorpholine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenated derivatives and strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, sulfoxides, sulfones, and reduced derivatives of the thiomorpholine ring.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: This core structure is shared with other compounds like zolimidine and miroprofen, which have different substituents and pharmacological profiles.
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and synthetic routes.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct chemical properties and applications.
Uniqueness
4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine is unique due to its specific substitution pattern and the presence of the thiomorpholine ring, which imparts distinct pharmacological properties and synthetic versatility compared to other imidazopyridine derivatives .
Properties
IUPAC Name |
4-(3-methylimidazo[4,5-b]pyridin-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14-10-9(3-2-4-12-10)13-11(14)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVUHVXBLNAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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